REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O.[NH:11]1[CH2:17][C:15](=[O:16])[NH:14][C:12]1=[O:13].C(CN)O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[C:17]1[NH:11][C:12](=[O:13])[NH:14][C:15]1=[O:16]
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated to 70°
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Type
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TEMPERATURE
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Details
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the mixture was heated in an oil bath at 90°-92° for 4 hours with magnetic stirring
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C2C(NC(N2)=O)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |